molecular formula C12H15BrCl2N4 B6616314 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride CAS No. 853679-35-3

6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride

Cat. No. B6616314
CAS RN: 853679-35-3
M. Wt: 366.08 g/mol
InChI Key: GCULJJQJBKDVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinazoline and is composed of a piperazin-1-yl group attached to a 6-bromoquinazoline ring. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride has been studied for its potential applications in scientific research. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In particular, this compound has been studied for its potential use as a tool for the study of enzyme inhibition and receptor binding. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and receptors. Additionally, this compound may interact with other molecules to form new complexes that may have different biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been studied for its potential use as an inhibitor of certain enzymes and receptors. Additionally, this compound has been studied for its potential use as a tool for the study of enzyme inhibition and receptor binding.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride in laboratory experiments include its high solubility, low toxicity, and low cost. Additionally, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of this compound is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well characterized.

Future Directions

For the study of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride include further characterization of its biochemical and physiological effects, elucidation of its mechanism of action, and further investigation of its potential use as a tool for the study of enzyme inhibition and receptor binding. Additionally, further research should be conducted to explore the potential use of this compound in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is achieved by a two-step reaction sequence. The first step involves the condensation of a piperazine and a quinazoline derivative to form a piperazin-1-yl quinazoline. The second step involves the bromination of the piperazin-1-yl quinazoline to form this compound.

properties

IUPAC Name

6-bromo-4-piperazin-1-ylquinazoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4.2ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;;/h1-2,7-8,14H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCULJJQJBKDVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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